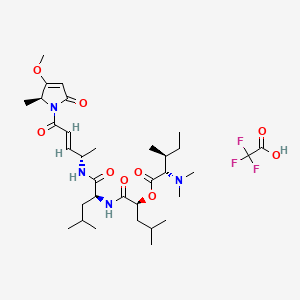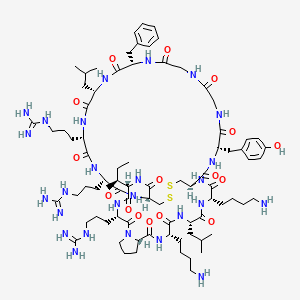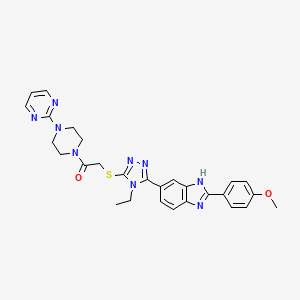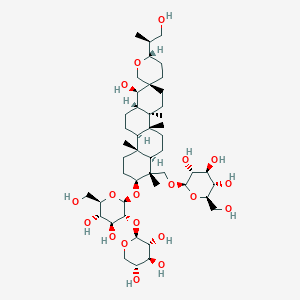
Gallinamide A (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallinamide A (TFA) is a natural product derived from marine cyanobacteria, specifically from the Schizothrix and Symploca species . It is known for its potent inhibitory activity against the human cysteine protease Cathepsin L1, making it a promising candidate for various therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The first stereoselective synthesis of Gallinamide A was reported by Conroy and co-workers . The synthesis involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry. The reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of Gallinamide A is not well-documented, but it is likely to involve large-scale synthesis using similar methods to those used in laboratory settings. This would include optimizing reaction conditions for scalability and yield, as well as ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Gallinamide A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of Gallinamide A include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Gallinamide A can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Gallinamide A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Gallinamide A is studied for its inhibitory effects on cysteine proteases, which are involved in various biological processes.
Mécanisme D'action
Gallinamide A exerts its effects by selectively inhibiting the human cysteine protease Cathepsin L1 . This inhibition is achieved through the formation of a covalent bond between the compound and the active site of the enzyme, preventing the enzyme from carrying out its normal function. The molecular targets and pathways involved include the cysteine cathepsin protease family, which plays a role in various diseases and biological processes .
Comparaison Avec Des Composés Similaires
Gallinamide A is unique in its high selectivity and potency as an inhibitor of Cathepsin L1 . Similar compounds include:
Viridamide A & B: These are also lipodepsipeptides derived from marine cyanobacteria with anti-infective activities.
Dragonamide E: Another cyanobacterial metabolite with potential therapeutic applications.
Almiramide E: Similar to Gallinamide A, it has shown activity against infectious diseases.
Gallinamide A stands out due to its potent inhibitory activity and selectivity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C33H53F3N4O9 |
|---|---|
Poids moléculaire |
706.8 g/mol |
Nom IUPAC |
[(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H52N4O7.C2HF3O2/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37;3-2(4,5)1(6)7/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39);(H,6,7)/b14-13+;/t20-,21-,22-,23-,25-,28-;/m0./s1 |
Clé InChI |
LSQVWYLBGSKLOU-VXEXLYRGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)

![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)

![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)


![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
